
2,6,10,15,19,23-Hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10,15,19,23-Hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol is a complex organic compound known for its unique structure and properties. It is a derivative of squalene, a naturally occurring polyunsaturated hydrocarbon, and is characterized by its multiple double bonds and hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,15,19,23-Hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the selective reduction of decyne to form an octadecyl bromide, which is then cyclized with cyclohexene to form a cyclopentyl compound. This compound undergoes olefin metathesis in the presence of a metal catalyst, such as palladium, to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,10,15,19,23-Hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces saturated hydrocarbons.
Applications De Recherche Scientifique
2,6,10,15,19,23-Hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of 2,6,10,15,19,23-Hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol involves its interaction with cellular membranes and enzymes. It can modulate the activity of various enzymes and signaling pathways, leading to effects such as reduced cholesterol synthesis, enhanced immune response, and inhibition of tumor cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Squalene: A naturally occurring polyunsaturated hydrocarbon with similar structural features but lacking hydroxyl groups.
2,6,10,15,19,23-Hexamethyltetracosane:
1,6,10,14,18,22-Tetracosahexaen-3-ol: A similar compound with hydroxyl groups at different positions.
Uniqueness
2,6,10,15,19,23-Hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol is unique due to its combination of multiple double bonds and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
63438-42-6 |
|---|---|
Formule moléculaire |
C30H54O2 |
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
2,6,10,15,19,23-hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol |
InChI |
InChI=1S/C30H54O2/c1-25(2)15-11-17-27(5)19-13-23-29(7,31)21-9-10-22-30(8,32)24-14-20-28(6)18-12-16-26(3)4/h15-16,19-20,31-32H,9-14,17-18,21-24H2,1-8H3 |
Clé InChI |
UJLSKUQXMLFRSK-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCCC(C)(CCCCC(C)(CCC=C(C)CCC=C(C)C)O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


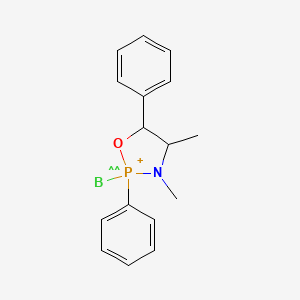
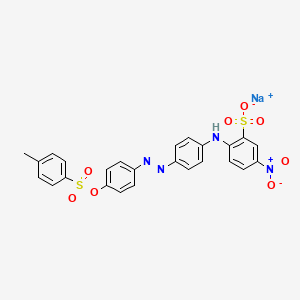
![Di[decahydro-1-naphthyl]methane](/img/structure/B13811723.png)
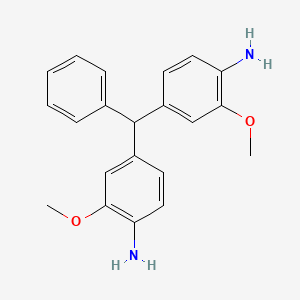

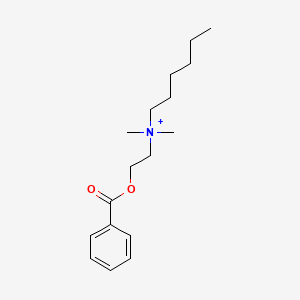
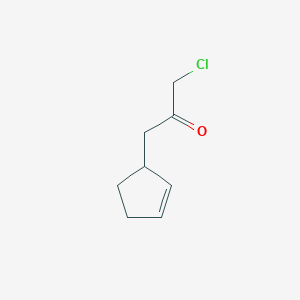
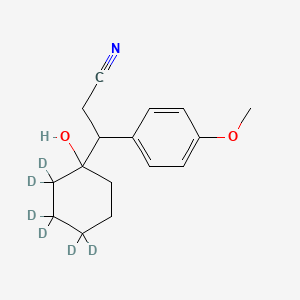
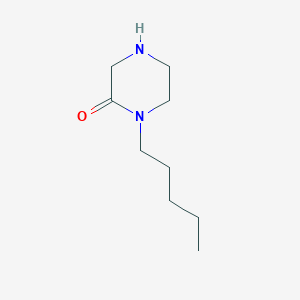
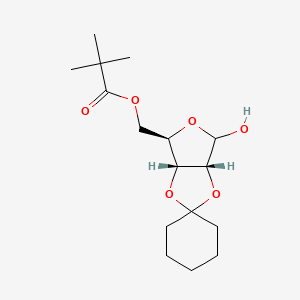
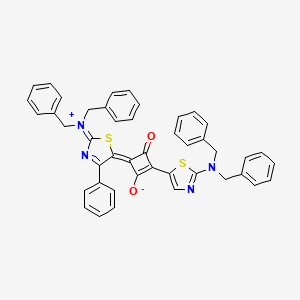

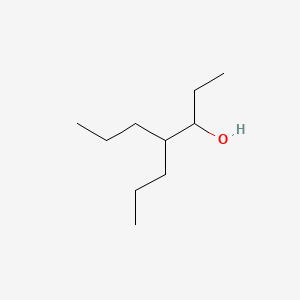
![2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)-](/img/structure/B13811789.png)
